(S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate
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Overview
Description
(S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include both amino and hydroxy functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the amino acid derivative, followed by esterification and subsequent coupling reactions to introduce the cyclohexyl and phenyl groups. Common reagents used in these reactions include carbodiimides for coupling and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the amino group can produce primary amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
(S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Properties
CAS No. |
247027-50-5 |
---|---|
Molecular Formula |
C25H31NO5 |
Molecular Weight |
425.525 |
IUPAC Name |
[4-[(2S)-2-amino-3-methoxy-3-oxopropyl]phenyl] (3S)-3-cyclohexyl-3-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C25H31NO5/c1-30-24(28)22(26)16-18-12-14-21(15-13-18)31-23(27)17-25(29,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2,4-5,8-9,12-15,20,22,29H,3,6-7,10-11,16-17,26H2,1H3/t22-,25+/m0/s1 |
InChI Key |
WFASHKGMFBNWQM-WIOPSUGQSA-N |
SMILES |
COC(=O)C(CC1=CC=C(C=C1)OC(=O)CC(C2CCCCC2)(C3=CC=CC=C3)O)N |
Synonyms |
L-Tyrosine Methyl Ester (αS)-α-Cyclohexyl-α-hydroxybenzeneacetate (Salt) |
Origin of Product |
United States |
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